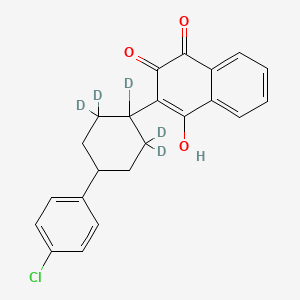

阿托伐醌-d5

描述

Atovaquone-d5 is the deuterium labeled Atovaquone . It is a potent, selective, and orally active inhibitor of the parasite’s mitochondrial cytochrome bc1 complex .

Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of this renowned antimalarial drug . The prodrug overcomes the challenges associated with the poor solubility of the parent drug, Atovaquone, and thus contributes to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .Molecular Structure Analysis

Two polymorphs of Atovaquone were isolated and their crystal and molecular structures were determined by single crystal X-ray analysis . In both crystal phases, strong hydrogen bond interactions link adjacent molecules in centrosymmetric dimers .Chemical Reactions Analysis

The synthesis of Atovaquone prodrug involves consistent and repeatable reaction conditions . The reaction optimization studies enable the synthetic process to be suitable for large-scale manufacturing . Polymorphic transformation of Atovaquone form III to form I occurs via amorphization with HPMC E15 and through solubilization mechanism with remaining two excipients .Physical And Chemical Properties Analysis

Atovaquone is a yellow crystalline material, practically insoluble in water . Two polymorphs of Atovaquone were isolated and their crystal and molecular structures were determined by single crystal X-ray analysis .科学研究应用

Inhibition of Colorectal Cancer Metastasis

Atovaquone has been shown to inhibit colorectal cancer metastasis by regulating the PDGFRβ/NF-κB signaling pathway . It can inhibit the expression of E-cadherin protein, promote the protein expression of N-cadherin, vimentin, ZEB1, Snail, and Slug, and inhibit EMT by inhibiting NF-κB (p-P65) and related inflammatory factors .

Treatment of Gynecologic Cancers

Atovaquone has been studied for its anti-cancer properties in gynecologic cancers . It has been found to slow ovarian cancer growth in both cell lines and mouse models . It also inhibited the proliferation of cancer cells and ovarian cancer growth in vitro and in vivo .

Inhibition of Oxidative Phosphorylation

Atovaquone is a mitochondrial complex III inhibitor and has been studied for its ability to inhibit oxidative phosphorylation . This property makes it a potential candidate for cancer therapy, as oxidative phosphorylation is an active metabolic pathway in cancer .

Antimalarial Applications

Atovaquone has been used in single-drug and multidrug antimalarial applications . It is currently FDA-approved for the treatment of malaria .

Metabolic Shift in Cancer Cells

Metabolic studies have shown that atovaquone can shift glycolysis, electronic transport, and the citric acid cycle . This shift in metabolism could potentially be exploited for cancer therapy .

Reduction of Cancer Stem Cells Proliferation

Atovaquone has been found to reduce the proliferation of cancer stem cells and spheroids implanted in mice . This suggests that it could potentially be used to target cancer stem cells, which are often resistant to conventional cancer therapies .

作用机制

- Distribution : The volume of distribution (Vdss) is approximately 0.6 L/kg. The concentration of atovaquone in cerebrospinal fluid (CSF) is less than 1% of plasma concentration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

未来方向

Atovaquone is used as a fixed-dose combination with proguanil (Malarone) for treating children and adults with uncomplicated malaria or as chemoprophylaxis for preventing malaria in travellers . With the patent for Malarone expiring in 2013, there could be a wave of low-cost generics . This could potentially prompt further clinical investigation into repurposing Atovaquone for the treatment of patients with advanced breast cancer .

属性

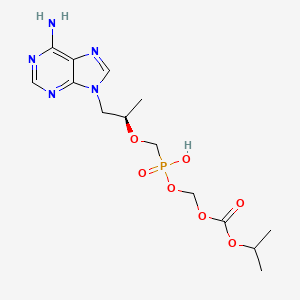

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atovaquone-d5 | |

CAS RN |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?

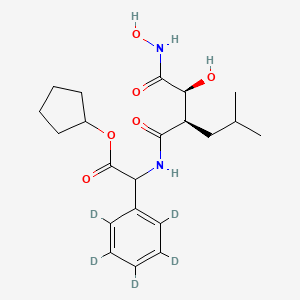

A: The presence of impurities in Atovaquone-d5, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of Atovaquone-d5 to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

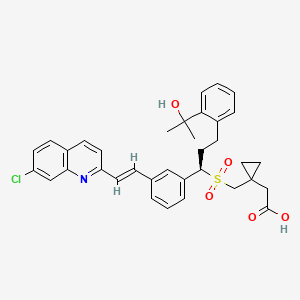

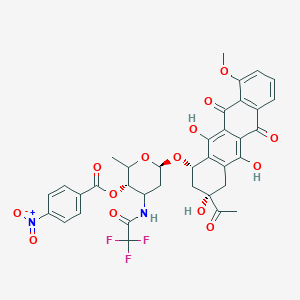

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)